Cas no 160982-10-5 (3-Acetyl-5-chloro-2-thiophenesulfonamide)

3-Acetyl-5-chloro-2-thiophenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Acetyl-5-chlorothiophene-2-sulfonamide
- 3-Acetyl-5-chloro-2-thiophenesulfonamide
- 3-Acetyl-2-(aminosulfonyl)-5-chlorothiophene
- 2-Thiophenesulfonamide,3-Acetyl-5-Chloro-
- ODLFFSHLXVZFPY-UHFFFAOYSA-N
- 8141AA
- AB49386
- 3-acetyl-5-chloro-2thiophenesulfonamide
- AK103599
- 3-acetyl-5-chloro-thiophene-2-sulfonamide
- 2-Thiophe
- 2-Thiophenesulfonamide, 3-Acetyl-5-Chloro-
- CS-0155128
- SCHEMBL2631260
- DTXSID90571092
- AC-27013
- SY055529
- AKOS015909945
- A883155
- T70363
- FT-0711289
- 160982-10-5
- EN300-278416
- DS-4144
- MFCD09033309
- AMY19478
- DB-064384
- A2667
-
- MDL: MFCD09033309
- Inchi: 1S/C6H6ClNO3S2/c1-3(9)4-2-5(7)12-6(4)13(8,10)11/h2H,1H3,(H2,8,10,11)
- InChI Key: ODLFFSHLXVZFPY-UHFFFAOYSA-N
- SMILES: ClC1=C([H])C(C(C([H])([H])[H])=O)=C(S1)S(N([H])[H])(=O)=O
Computed Properties
- Exact Mass: 238.94800
- Monoisotopic Mass: 238.9477631g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 114
- XLogP3: 1.1
Experimental Properties
- Color/Form: No data available
- Density: 1.583
- Melting Point: No data available
- Boiling Point: 453°C at 760 mmHg
- Flash Point: 227.7±31.5 °C
- Refractive Index: 1.596
- PSA: 113.85000
- LogP: 3.03260
3-Acetyl-5-chloro-2-thiophenesulfonamide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C(BD235138)
3-Acetyl-5-chloro-2-thiophenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
3-Acetyl-5-chloro-2-thiophenesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM199734-100g |
3-Acetyl-5-chlorothiophene-2-sulfonamide |
160982-10-5 | 97% | 100g |
$355 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225768-100g |
3-Acetyl-5-chlorothiophene-2-sulfonamide |
160982-10-5 | 97% | 100g |
¥2582 | 2023-04-15 | |
Chemenu | CM199734-25g |
3-Acetyl-5-chlorothiophene-2-sulfonamide |
160982-10-5 | 97% | 25g |
$122 | 2021-08-05 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151018-5g |
3-Acetyl-5-chloro-2-thiophenesulfonamide |
160982-10-5 | >98.0%(HPLC)(T) | 5g |
¥164.90 | 2023-09-04 | |
abcr | AB473914-1 g |
3-Acetyl-2-(aminosulfonyl)-5-chlorothiophene, 98%; . |
160982-10-5 | 98% | 1g |
€224.20 | 2023-03-07 | |
Chemenu | CM199734-25g |
3-Acetyl-5-chlorothiophene-2-sulfonamide |
160982-10-5 | 97% | 25g |
$93 | 2023-01-19 | |
Fluorochem | 229932-10g |
3-Acetyl-5-chlorothiophene-2-sulfonamide |
160982-10-5 | 95% | 10g |
£44.00 | 2022-02-28 | |
Enamine | EN300-278416-0.1g |
3-acetyl-5-chlorothiophene-2-sulfonamide |
160982-10-5 | 95.0% | 0.1g |
$19.0 | 2025-03-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A2667-1g |
3-Acetyl-5-chloro-2-thiophenesulfonamide |
160982-10-5 | 98.0%(LC&T) | 1g |
¥490.0 | 2022-05-30 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151018-1G |
3-Acetyl-5-chloro-2-thiophenesulfonamide |
160982-10-5 | >98.0%(HPLC)(T) | 1g |
¥44.90 | 2023-09-04 |
3-Acetyl-5-chloro-2-thiophenesulfonamide Related Literature
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
Additional information on 3-Acetyl-5-chloro-2-thiophenesulfonamide
Comprehensive Overview of 3-Acetyl-5-chloro-2-thiophenesulfonamide (CAS No. 160982-10-5): Properties, Applications, and Industry Insights
3-Acetyl-5-chloro-2-thiophenesulfonamide (CAS No. 160982-10-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This sulfonamide derivative incorporates a thiophene ring, a chloro substituent, and an acetyl group, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular formula, C6H6ClNO3S2, reflects a balanced combination of reactivity and stability, which is critical for applications in drug discovery and material science.
Recent trends in heterocyclic chemistry highlight the growing demand for thiophene-based compounds like 3-Acetyl-5-chloro-2-thiophenesulfonamide. Researchers are actively exploring its potential as a building block for kinase inhibitors and antimicrobial agents, aligning with the surge in interest for targeted therapies and antibiotic alternatives. The compound’s sulfonamide moiety is particularly noteworthy, as it mimics common pharmacophores found in FDA-approved drugs, such as diuretics and antibacterial sulfonamides.
From a synthetic perspective, CAS 160982-10-5 offers advantages in regioselective functionalization. The 5-chloro position allows for further modifications via cross-coupling reactions, while the 3-acetyl group can undergo condensation or reduction to yield diverse derivatives. This adaptability makes it valuable for high-throughput screening libraries, a hot topic in AI-driven drug discovery platforms. Notably, computational studies (in silico) predict favorable ADMET properties for analogs derived from this scaffold, addressing the industry’s focus on drug-likeness optimization.
Environmental and regulatory considerations are also pivotal. Unlike some traditional sulfonamides, 3-Acetyl-5-chloro-2-thiophenesulfonamide exhibits improved biodegradability profiles in preliminary assays, resonating with the green chemistry movement. This aligns with frequent search queries like "eco-friendly sulfonamide synthesis" and "sustainable heterocycles", reflecting broader market priorities.
In material science, this compound’s thiophene backbone contributes to π-conjugation systems, making it a candidate for organic semiconductors or sensors. Such applications tie into trending topics like flexible electronics and IoT-enabled devices, where users often search for "novel conductive polymers".
To ensure safe handling, standard protocols for sulfonamide compounds should be followed, including proper ventilation and PPE. Analytical data (e.g., HPLC purity, NMR spectra) are typically provided by suppliers to meet the stringent requirements of pharmaceutical GMP standards—a key concern for buyers searching "CAS 160982-10-5 specification sheet".
In summary, 3-Acetyl-5-chloro-2-thiophenesulfonamide bridges multiple disciplines, from medicinal chemistry to advanced materials. Its CAS No. 160982-10-5 serves as a crucial identifier for procurement and regulatory compliance, while its structural versatility continues to inspire innovation across scientific communities.
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